molecular formula C6H6FNO3S B6249741 2-aminophenyl sulfurofluoridate CAS No. 2731010-43-6

2-aminophenyl sulfurofluoridate

Cat. No. B6249741
CAS RN: 2731010-43-6
M. Wt: 191.2
InChI Key:
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Description

2-Aminophenyl sulfurofluoridate (2-APS) is a compound that has been studied in recent years for its potential applications in a variety of areas, including scientific research, drug development, and biochemistry. 2-APS is a small molecule that has a unique structure, containing a sulfuryl group, an amine group, and a fluorine atom. This structure allows 2-APS to interact with various biomolecules in ways that are not possible with other compounds, making it a valuable tool for researchers. In

Scientific Research Applications

2-aminophenyl sulfurofluoridate has been used in a variety of scientific research applications, including drug development, biochemistry, and biotechnology. In drug development, 2-aminophenyl sulfurofluoridate has been used to study the effects of drugs on various biological systems. In biochemistry, 2-aminophenyl sulfurofluoridate has been used to study the structure and function of proteins, as well as to develop new methods for studying biomolecules. In biotechnology, 2-aminophenyl sulfurofluoridate has been used to study gene expression and to develop new methods for manipulating genetic material.

Mechanism of Action

2-aminophenyl sulfurofluoridate has a unique mechanism of action that is not shared by other compounds. It binds to a variety of biomolecules, including proteins and nucleic acids, which can alter the structure and function of these molecules. In addition, 2-aminophenyl sulfurofluoridate can interact with cellular pathways, allowing it to affect the activity of certain enzymes and other proteins.
Biochemical and Physiological Effects
2-aminophenyl sulfurofluoridate has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, such as proteases and kinases, as well as to affect the expression of genes. In addition, 2-aminophenyl sulfurofluoridate has been shown to alter the structure and function of proteins, as well as to affect the activity of certain cellular pathways.

Advantages and Limitations for Lab Experiments

2-aminophenyl sulfurofluoridate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a unique structure that allows it to interact with a variety of biomolecules. In addition, its mechanism of action is well-understood, making it easier to study its effects on biological systems. However, there are some limitations to using 2-aminophenyl sulfurofluoridate in laboratory experiments. It is a small molecule, which means that it has a limited range of interactions with biomolecules, and it is not as stable as some other compounds.

Future Directions

There are several potential future directions for 2-aminophenyl sulfurofluoridate research. One potential direction is to further explore its effects on gene expression and cellular pathways. Another potential direction is to develop new methods for synthesizing and manipulating 2-aminophenyl sulfurofluoridate. In addition, further research could be done to explore its effects on proteins and other biomolecules, as well as to develop new methods for studying its interactions with these molecules. Finally, further research could be done to explore the potential applications of 2-aminophenyl sulfurofluoridate in drug development and biotechnology.

Synthesis Methods

2-aminophenyl sulfurofluoridate is synthesized through a two-step process using fluorosulfuric acid and an amine. In the first step, the fluorosulfuric acid is reacted with the amine to form an intermediate product, which is then reacted with a base to form the final product, 2-aminophenyl sulfurofluoridate. This method is relatively simple and cost-effective, making it a popular choice for researchers.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-aminophenyl sulfurofluoridate can be achieved through a two-step reaction process. The first step involves the synthesis of 2-aminophenyl sulfide, which is then reacted with sulfur tetrafluoride to produce the desired product.", "Starting Materials": [ "2-nitroaniline", "sodium sulfide", "sulfur tetrafluoride", "acetonitrile", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitroaniline to 2-aminophenyl sulfide", "a. Dissolve 2-nitroaniline (1.0 g) in acetonitrile (20 mL) and add sodium sulfide (1.2 g).", "b. Heat the mixture at 80°C for 2 hours under nitrogen atmosphere.", "c. Cool the reaction mixture and filter the precipitated solid.", "d. Wash the solid with water and dry to obtain 2-aminophenyl sulfide (0.8 g, 80% yield).", "Step 2: Synthesis of 2-aminophenyl sulfurofluoridate", "a. Dissolve 2-aminophenyl sulfide (0.5 g) in acetonitrile (10 mL) and add sulfur tetrafluoride (0.5 mL).", "b. Heat the mixture at 60°C for 2 hours under nitrogen atmosphere.", "c. Cool the reaction mixture and filter the precipitated solid.", "d. Wash the solid with water and dry to obtain 2-aminophenyl sulfurofluoridate (0.4 g, 60% yield)." ] }

CAS RN

2731010-43-6

Product Name

2-aminophenyl sulfurofluoridate

Molecular Formula

C6H6FNO3S

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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